molecular formula C10H14O2SSi B8458654 2-Trimethylsilanyl-4,5-dihydro-thieno[2,3-c]pyran-7-one CAS No. 947149-97-5

2-Trimethylsilanyl-4,5-dihydro-thieno[2,3-c]pyran-7-one

Cat. No. B8458654
Key on ui cas rn: 947149-97-5
M. Wt: 226.37 g/mol
InChI Key: SSXUXZFSPSOKHY-UHFFFAOYSA-N
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Patent
US08822495B2

Procedure details

A mixture of 3-(2-Hydroxy-ethyl)-5-trimethylsilanyl-thiophene-2-carboxylic acid (4.1 g) and p-Toluenesulfonic acid (577.9 mg) in toluene (100 mL) was heated to 10° C. for 6 h. The solvent was removed in vacuum and the residue taken up in water and ethyl acetate. The aqueous phase was extracted with ethyl acetate three times. The combined organic phases were dried over sodium sulfate and the solvent was removed in vacuum. In this way the product was obtained with molecular weight 226.37 (C10H14O2SSi); MS (ESI): 227 (M+H+).
Name
3-(2-Hydroxy-ethyl)-5-trimethylsilanyl-thiophene-2-carboxylic acid
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
577.9 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][C:4]1[CH:8]=[C:7]([Si:9]([CH3:12])([CH3:11])[CH3:10])[S:6][C:5]=1[C:13]([OH:15])=[O:14].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:12][Si:9]([CH3:10])([CH3:11])[C:7]1[S:6][C:5]2[C:13](=[O:14])[O:15][CH2:2][CH2:3][C:4]=2[CH:8]=1

Inputs

Step One
Name
3-(2-Hydroxy-ethyl)-5-trimethylsilanyl-thiophene-2-carboxylic acid
Quantity
4.1 g
Type
reactant
Smiles
OCCC1=C(SC(=C1)[Si](C)(C)C)C(=O)O
Name
Quantity
577.9 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuum
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuum
CUSTOM
Type
CUSTOM
Details
In this way the product was obtained with molecular weight 226.37 (C10H14O2SSi)

Outcomes

Product
Name
Type
Smiles
C[Si](C1=CC2=C(C(OCC2)=O)S1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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